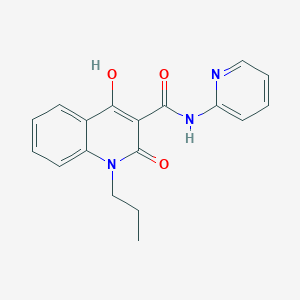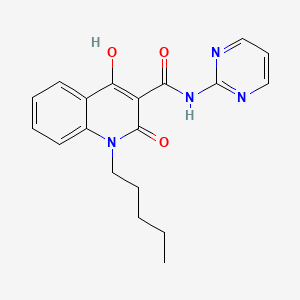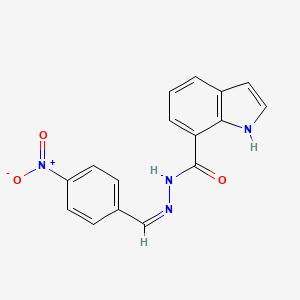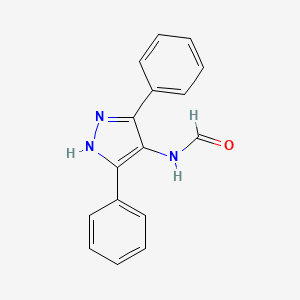
1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol
Vue d'ensemble
Description
1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol, also known as DAPIP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. DAPIP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has also been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, improvement of cognitive function and memory, improvement of cardiac function, and reduction of myocardial infarct size.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol is its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Another advantage is its ability to inhibit various signaling pathways, making it a useful tool for studying the mechanisms of these pathways. One limitation of 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For research on 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in various diseases, the elucidation of its mechanism of action, and the development of more soluble analogs for in vivo administration.
Applications De Recherche Scientifique
1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has potential applications in various fields of research, including cancer research, neuroscience, and cardiovascular research. In cancer research, 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiovascular research, 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury.
Propriétés
IUPAC Name |
1-(4,5-diphenylimidazol-1-yl)-3-(N-phenylanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O/c34-28(22-33(26-17-9-3-10-18-26)27-19-11-4-12-20-27)21-32-23-31-29(24-13-5-1-6-14-24)30(32)25-15-7-2-8-16-25/h1-20,23,28,34H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUGZEJPSYQJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN(C3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831791.png)



![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831829.png)
![N-[2-(aminocarbonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831832.png)
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831839.png)


![6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3831881.png)
![4-[(6-methyl-2-pyridinyl)methyl]-1(2H)-phthalazinone](/img/structure/B3831886.png)
![N-[2-(2-ethylphenoxy)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B3831891.png)
![ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B3831899.png)
